molecular formula C19H26BN3O3 B13921484 N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl)pivalamide

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl)pivalamide

Cat. No.: B13921484
M. Wt: 355.2 g/mol
InChI Key: VMJBWRUPMWUGCO-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-quinazolinyl]propanamide is an organic compound that features a quinazoline core substituted with a boronate ester group

Properties

Molecular Formula

C19H26BN3O3

Molecular Weight

355.2 g/mol

IUPAC Name

2,2-dimethyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl]propanamide

InChI

InChI=1S/C19H26BN3O3/c1-17(2,3)15(24)23-16-21-11-12-13(9-8-10-14(12)22-16)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3,(H,21,22,23,24)

InChI Key

VMJBWRUPMWUGCO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=NC(=NC3=CC=C2)NC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-quinazolinyl]propanamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-quinazolinyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Palladium catalysts, aryl halides, and bases such as potassium carbonate.

    Hydrolysis: Aqueous acidic or basic conditions.

Major Products

    Oxidation: Boronic acids.

    Substitution: Biaryl compounds.

    Hydrolysis: Boronic acids.

Scientific Research Applications

2,2-Dimethyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-quinazolinyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-quinazolinyl]propanamide involves its interaction with molecular targets through the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The quinazoline core can interact with various biological targets, including kinases and receptors, through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-quinazolinyl]propanamide is unique due to its combination of a quinazoline core and a boronate ester group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

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